molecular formula C17H17N3O2S B5705104 4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide

4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide

Cat. No. B5705104
M. Wt: 327.4 g/mol
InChI Key: YHSUBQQQOVRBMW-UHFFFAOYSA-N
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Description

4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide is a synthetic compound that has been of great interest in the scientific research community. It is a member of the class of compounds known as thiophene carboxamides and has been studied extensively for its potential medicinal properties.

Mechanism of Action

The exact mechanism of action of 4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide has anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been shown to have antitumor effects and has been investigated for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide is its potential as a treatment for various inflammatory diseases and cancer. Additionally, its synthesis method is relatively straightforward and can be performed using commercially available reagents. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on 4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide. One direction is to investigate its potential as a treatment for other inflammatory diseases, such as multiple sclerosis and psoriasis. Another direction is to investigate its potential as a treatment for other types of cancer. Additionally, further research could be done to better understand its mechanism of action and to optimize its synthesis method to improve its solubility and other properties.

Synthesis Methods

The synthesis of 4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide involves a series of chemical reactions that start with the reaction of 4-methylbenzoyl chloride with 2-aminothiophene. This reaction yields 4-methylbenzoyl-2-aminothiophene, which is then reacted with trimethyl orthoformate and sodium cyanide to yield 4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide.

Scientific Research Applications

4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide has been studied extensively for its potential medicinal properties. It has been found to have anti-inflammatory and analgesic properties and has been investigated as a potential treatment for various inflammatory diseases. Additionally, it has been shown to have antitumor properties and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-5-7-12(8-6-10)15(21)19-16-13(9-18)11(2)14(23-16)17(22)20(3)4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSUBQQQOVRBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide

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